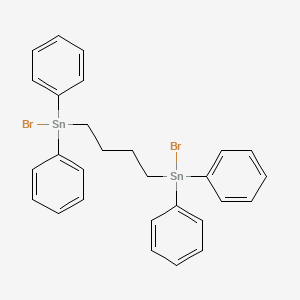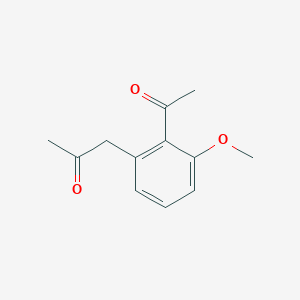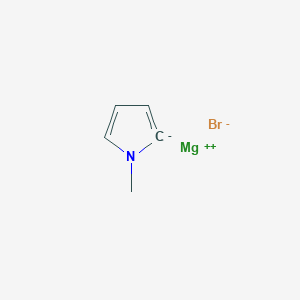![molecular formula C5H11NO2 B14416270 (2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol CAS No. 80079-24-9](/img/structure/B14416270.png)
(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol is an organic compound that belongs to the class of imines and alcohols This compound is characterized by the presence of both a hydroxyethyl group and an imino group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with propanal under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imines or alcohols.
Applications De Recherche Scientifique
(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins or enzymes, leading to modulation of their activity. The imine group can also undergo reversible reactions, allowing the compound to act as a dynamic ligand in biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethyl propanol: An organic compound with similar structural features but different functional groups.
2-Amino-2-methylpropan-1-ol: Another compound with an amino and hydroxy group attached to a propanol backbone.
Propriétés
Numéro CAS |
80079-24-9 |
|---|---|
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
2-(2-hydroxyethylimino)propan-1-ol |
InChI |
InChI=1S/C5H11NO2/c1-5(4-8)6-2-3-7/h7-8H,2-4H2,1H3 |
Clé InChI |
MPOLGKWWFPEZRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)

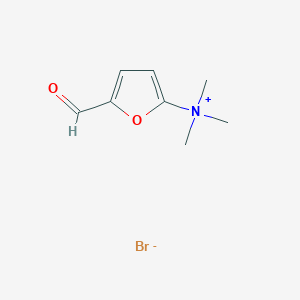
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
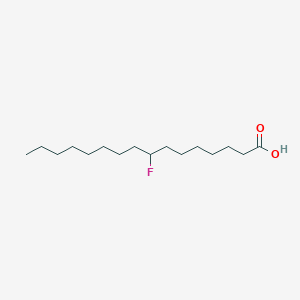


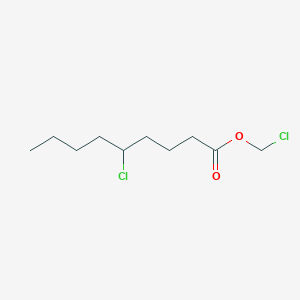

![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
